Deplancheine

Descripción

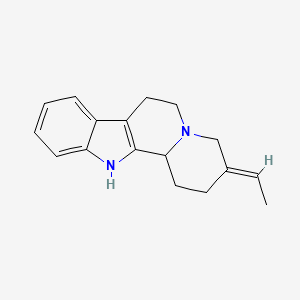

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H20N2 |

|---|---|

Peso molecular |

252.35 g/mol |

Nombre IUPAC |

(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |

InChI |

InChI=1S/C17H20N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h2-6,16,18H,7-11H2,1H3/b12-2+ |

Clave InChI |

GVGJKCCVRKFWAF-SWGQDTFXSA-N |

SMILES |

CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |

SMILES isomérico |

C/C=C/1\CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |

SMILES canónico |

CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |

Sinónimos |

deplancheine |

Origen del producto |

United States |

Contextual Overview of Deplancheine in Natural Product Chemical Research

Discovery and Initial Research Impetus in Natural Product Chemistry

Deplancheine was first isolated from the plant Alstonia deplanchei, a species native to New Caledonia. researchgate.netacs.org Following its isolation and structural elucidation, the compound immediately sparked considerable interest in the synthetic chemistry community. researchgate.netird.fr This initial impetus was driven by its novel Corynantheine-type structure, which presented a compelling challenge for total synthesis. researchgate.net Almost immediately after its structure was reported, a number of research groups embarked on developing synthetic routes to the molecule. ird.fr Early efforts by chemists such as Besselievre and Husson, followed by approximately ten other distinct approaches, underscored the compound's role as a benchmark for new synthetic methodologies. ird.fr This flurry of activity was characteristic of the era's focus on conquering complex natural product structures, thereby demonstrating the power and utility of new chemical reactions and strategies.

Significance of the this compound Scaffold within Complex Alkaloid Synthesis and Biosynthesis Research

The core chemical structure of this compound is the indolo[2,3-a]quinolizidine scaffold. nih.govub.edu This tetracyclic system is a common motif found in a wide array of bioactive polycyclic alkaloids, including well-known compounds like yohimbine (B192690) and reserpine. nih.gov Consequently, this compound serves as a valuable and relatively simple model for developing and validating synthetic strategies that can be applied to more complex members of this family. nih.govresearchgate.net

The development of synthetic routes to this compound has provided chemists with versatile tools and strategies for constructing the indolo[2,3-a]quinolizidine core. researchgate.net These methodologies are crucial for building libraries of related compounds and exploring their potential biological activities. ub.eduresearchgate.net The pursuit of this compound synthesis has led to the creation of key chemical intermediates that are themselves stepping stones to other important alkaloids, such as hirsutine (B150204) and rhynchophylline. nih.gov The study of this compound and its synthesis is therefore not just an academic exercise but a vital part of the broader effort to access and understand the vast chemical diversity and therapeutic potential of indole (B1671886) alkaloids. ub.edu

Evolution of Research Paradigms in this compound Chemistry

Research focused on this compound has evolved significantly since its discovery. The initial wave of research was primarily concerned with achieving the first total syntheses, often in racemic form (a mixture of both enantiomers). jst.go.jprsc.org These early syntheses were crucial for confirming the structure of the natural product and for establishing foundational methods for constructing its tetracyclic framework.

Over time, the focus shifted from simply making the molecule to controlling its stereochemistry. This led to the development of asymmetric and enantioselective syntheses designed to produce a single enantiomer, specifically the naturally occurring (R)-(+)-deplancheine. acs.orgrsc.org This shift reflects a broader trend in organic synthesis, where the biological importance of stereoisomerism necessitates precise control over the three-dimensional arrangement of atoms. For instance, the absolute configuration of the natural product was determined to be R through an asymmetric approach described in 1986. acs.org

Modern research continues to refine the synthesis of this compound, employing novel and more efficient strategies. These include:

Formal Aza-[3+3] Cycloaddition: A strategy used to construct the critical quinolizidine (B1214090) ring system in an enantioselective manner. rsc.org

Chiral Lactam Approach: Utilizing chiral building blocks derived from amino acids like (S)-tryptophanol to guide the stereochemical outcome of the synthesis. acs.orgresearchgate.net

Complementary Carbonyl Activation: A domino reaction strategy that allows for the rapid assembly of the polycyclic core, enabling formal syntheses of this compound and other related alkaloids. nih.gov

This evolution from racemic syntheses to highly sophisticated, stereocontrolled methods and the development of novel catalytic processes illustrates the enduring role of this compound as a platform for innovation in synthetic organic chemistry. acs.orgnih.gov

Interactive Data Tables

Table 1: Evolution of Synthetic Approaches to this compound

| Decade | Primary Focus | Key Methodologies | Representative Research |

| 1980s | First Total Syntheses (often racemic) | Pictet-Spengler Reaction, Biomimetic Approaches | Besselievre & Husson (1980), Overman & Malone (1982), Meyers (1986) acs.orgird.frjst.go.jp |

| 1990s-2000s | Asymmetric & Enantioselective Synthesis | Chiral Auxiliaries, Aza-[3+3] Cycloaddition | Allin et al. (2001), Sydorenko et al. (2005) acs.orgrsc.org |

| 2010s-Present | Novel Strategies & Efficiency | Organocatalysis, Domino Reactions, Dual Carbonyl Activation | Argade et al. (2013), He et al. (2021) nih.govacs.org |

Biosynthetic Investigations of Deplancheine: Pathways and Enzymatic Mechanisms

Precursor Incorporation and Tracer Studies

The backbone of deplancheine is assembled from two primary metabolic routes: the shikimate pathway, which provides the indole (B1671886) ring system, and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway, which yields the monoterpenoid unit. Tracer studies, employing isotopically labeled precursors, have been instrumental in elucidating the origins of the atoms constituting the this compound scaffold. mdpi.com

Tryptophan-Derived Pathways

The indole portion of this compound originates from the amino acid L-tryptophan. thieme-connect.com Biosynthetic studies on related indole alkaloids have conclusively shown that tryptophan, derived from the shikimate pathway, serves as the foundational building block. rsc.org Through feeding experiments with labeled tryptophan, researchers have traced its incorporation into the tryptamine (B22526) unit, which forms a crucial part of the alkaloid's core structure. mdpi.comthieme-connect.com Tryptamine is generated from tryptophan via a decarboxylation reaction catalyzed by tryptophan decarboxylase. This tryptamine molecule then serves as the nucleophile in the key bond-forming reaction that initiates the assembly of the alkaloid skeleton. rsc.orgresearchgate.net

Monoterpenoid Precursor Integration

The non-tryptophan-derived portion of this compound is a C10 monoterpenoid unit. rsc.org Extensive research on monoterpenoid indole alkaloids has identified secologanin (B1681713) as the specific iridoid monoterpene that condenses with tryptamine. rsc.orgresearchgate.netacs.org Secologanin itself is the product of a complex biosynthetic pathway originating from geranyl pyrophosphate (GPP), a central intermediate of the terpene biosynthesis pathway. beilstein-journals.org Labeling studies have confirmed that secologanin is the bona fide precursor, and its integration with tryptamine is a pivotal step in the formation of the diverse array of indole alkaloids, including those of the Corynanthe type like this compound. rsc.orgacs.org

| Precursor | Biosynthetic Pathway | Role in this compound Structure |

| L-Tryptophan | Shikimate Pathway | Source of the indole ring and the ethylamine (B1201723) side chain (as tryptamine). |

| Secologanin | MEP/MVA Pathway | Provides the C10 monoterpenoid unit that forms the rest of the carbon skeleton. |

Enzymology of Biosynthetic Transformations

The assembly of this compound from its precursors is orchestrated by a series of highly specific enzymes that catalyze complex chemical transformations with remarkable efficiency and stereocontrol. beilstein-journals.orgbeilstein-journals.org

Pictet-Spenglerase Enzyme Activities

The key carbon-carbon bond formation in the biosynthesis of this compound and all monoterpenoid indole alkaloids is a Pictet-Spengler reaction between tryptamine and secologanin. rsc.orgacs.org This crucial condensation and cyclization is catalyzed by the enzyme strictosidine (B192452) synthase (STR) . researchgate.netacs.orgwikipedia.org STR facilitates the stereospecific formation of strictosidine, which is the universal precursor for the vast family of monoterpenoid indole alkaloids, including the Corynanthe subclass to which this compound belongs. rsc.orgrsc.orgwikipedia.org The enzyme provides a scaffold that correctly orients the substrates and catalyzes the reaction to yield the (S)-configuration at the newly formed chiral center, which is essential for the subsequent biosynthetic steps. researchgate.netacs.org

Oxidoreductase and Transferase Functions

Following the formation of strictosidine, a series of enzymatic modifications, including deglycosylation, cyclizations, reductions, and rearrangements, are required to generate the specific Corynanthe scaffold of this compound. While the precise enzymatic sequence leading to this compound is still a subject of ongoing research, the involvement of oxidoreductases and transferases is well-established in the biosynthesis of related alkaloids. beilstein-journals.orgbeilstein-journals.org

Oxidoreductases , such as cytochrome P450 monooxygenases and dehydrogenases, play critical roles in introducing or modifying functional groups, creating double bonds, and facilitating ring closures. mdpi.com These enzymes are often responsible for the significant structural diversification observed within the indole alkaloid family. mdpi.comTransferases are involved in processes like methylation, which can alter the solubility and biological activity of the final compound. beilstein-journals.org The tailoring steps that convert the general strictosidine backbone into the specific structure of this compound are believed to be catalyzed by a unique combination of these enzyme families.

| Enzyme Class | General Function in Alkaloid Biosynthesis | Putative Role in this compound Biosynthesis |

| Pictet-Spenglerases (e.g., Strictosidine Synthase) | Catalyzes the condensation of tryptamine and secologanin. | Forms the core strictosidine intermediate. researchgate.netacs.org |

| Oxidoreductases (e.g., Cytochrome P450s, Dehydrogenases) | Catalyze redox reactions, including hydroxylations, epoxidations, and double bond formations. | Involved in the cyclization and rearrangement of the monoterpenoid portion of the molecule. |

| Transferases (e.g., Methyltransferases) | Transfer functional groups, such as methyl groups, to the alkaloid scaffold. | Potentially involved in late-stage modifications of the this compound structure. |

Genomic and Proteomic Approaches to Biosynthetic Gene Cluster Identification

The genes encoding the biosynthetic enzymes for a specific natural product are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) . mdpi.comnih.gov Identifying and characterizing the this compound BGC is a key goal for understanding and manipulating its production.

Modern "omics" technologies provide powerful tools for this purpose. Genomic approaches , including genome sequencing and bioinformatic analysis using tools like antiSMASH, can predict the locations of BGCs based on the presence of signature genes, such as those encoding strictosidine synthase and other common alkaloid biosynthetic enzymes. nih.govrsc.orgfrontiersin.org By comparing the genomes of this compound-producing and non-producing organisms, researchers can pinpoint candidate BGCs. mdpi.com

Proteomic analyses complement genomic data by identifying the actual proteins (enzymes) present in the plant at the time of alkaloid production. nih.gov By correlating the presence of specific enzymes with the accumulation of this compound and its intermediates, the functions of the genes within the BGC can be experimentally validated. nih.gov The integration of genomic and proteomic data provides a comprehensive picture of the biosynthetic pathway, from the genetic blueprint to the final chemical product. u-tokyo.ac.jp While the complete BGC for this compound has not been fully elucidated, ongoing research in this area promises to reveal the remaining secrets of its biosynthesis.

Synthetic Approaches to Deplancheine and Its Structural Congeners

Total Synthesis Strategies: Historical and Contemporary Methodologies

The synthesis of deplancheine has been approached from numerous angles since its structure was elucidated. Early efforts focused on constructing the core indoloquinolizidine skeleton, often resulting in racemic mixtures, while contemporary methods have increasingly emphasized stereocontrol to access specific enantiomers.

The preparation of this compound as a racemic mixture, denoted as (±)-deplancheine, has been accomplished through various synthetic sequences. These routes were pivotal in confirming the structure of the natural product and for developing foundational methods for the synthesis of related alkaloids.

A notable racemic synthesis involves the "3-acetylpyridine route," which successfully produced the tetracyclic methyl ketone intermediate, a direct precursor to (±)-deplancheine. jst.go.jpjst.go.jp This formal synthesis began with the quaternization of a ketal with 2-(3-indolyl)ethyl bromide, proceeding through several intermediates to construct the core structure. jst.go.jpjst.go.jp Another approach achieved the total synthesis of (±)-deplancheine by reducing the tetracyclic intermediate with sodium borohydride (B1222165) (NaBH₄) in refluxing tert-butanol (B103910) and methanol, affording the final product in a 67% yield. rsc.org

A highly stereoselective racemic synthesis utilized a dienetricarbonyliron(0) complex. Key steps in this process included a tandem excited-state oxidation–cyclisation of an η-diene complex and a stereoselective double bond shift induced by the iron complex. rsc.org Other strategies have employed an intermolecular aza-double Michael reaction to construct functionalized piperidin-2-ones, which serve as key intermediates for the formal synthesis of (±)-deplancheine. acs.org

| Key Strategy | Precursor/Intermediate | Reagents | Reference |

| 3-Acetylpyridine Route | Tetracyclic methyl ketone | 2-(3-indolyl)ethyl bromide | jst.go.jpjst.go.jp |

| Reduction of Tetracycle | Tetracyclic intermediate 10 | NaBH₄, t-BuOH, MeOH | rsc.org |

| Iron Complex-Mediated | η-diene complex | Fe(CO)₅ | rsc.org |

| Aza-Double Michael Reaction | Functionalized piperidin-2-one | α,β-unsaturated amides | acs.org |

The demand for enantiomerically pure compounds for biological evaluation spurred the development of asymmetric syntheses of this compound. These methods aim to produce either the naturally occurring (R)-(+)-deplancheine or its unnatural (S)-(−)-enantiomer with high levels of stereocontrol. The synthesis reported by Meyers was crucial in establishing the absolute R configuration of the natural product. rsc.orgacs.org

A successful asymmetric approach delivering both enantiomers with greater than 95% enantiomeric excess (ee) relied on a highly stereoselective cyclization to form the indolo[2,3-a]quinolizine (B11887597) core from a readily available nonracemic chiral template. acs.orgnih.gov Another enantioselective total synthesis achieved both (R)-(+)- and (S)-(−)-deplancheine in 10 steps, featuring an enantioselective intramolecular formal aza-[3 + 3] cycloaddition to construct the quinolizidine (B1214090) CD-ring. rsc.org

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. numberanalytics.com This strategy has been effectively applied to the synthesis of this compound and its congeners.

One such approach starts from Boc-protected tryptamine (B22526) and (S)-tetrahydro-5-oxo-2-furancarboxylic acid, a derivative of glutamic acid, to accomplish an enantioselective formal synthesis of (S)-deplancheine. acs.orgfigshare.comresearchgate.netnih.gov This method proceeds through a common intermediate, (S)-indolo[2,3-a]quinolizine, and involves key steps like stereoselective reductive intramolecular cyclization. acs.orgfigshare.comresearchgate.netnih.gov Similarly, (R)-tryptophan has served as a chiral precursor. acs.org The use of (−)-quinic acid as a chiral template has also been demonstrated in the synthesis of complex alkaloids, representing a valid strategy for molecules like this compound. acs.orgacs.org

| Chiral Starting Material | Target Enantiomer | Key Intermediate | Reference |

| (S)-Tetrahydro-5-oxo-2-furancarboxylic acid | (S)-Deplancheine | (S)-Indolo[2,3-a]quinolizine | acs.orgfigshare.comresearchgate.netnih.gov |

| (R)-Tryptophan | (R)-Deplancheine | Bicyclic lactam | acs.org |

| (−)-Quinic Acid | General Alkaloid Synthesis | Ring D/E precursor | acs.orgacs.org |

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules, including this compound. ub.eduepfl.ch This subfield encompasses both metal-based catalysts and small organic molecules (organocatalysts).

Organocatalysis: A highly efficient total synthesis of this compound was achieved using a chiral phosphoric acid-catalyzed asymmetric Pictet-Spengler reaction of an indolyl dihydropyridine (B1217469). nih.govresearchgate.net This organocatalytic step proceeds under mild conditions to afford the desired chiral tetrahydro-β-carboline intermediate in excellent yield (up to 96%) and high enantioselectivity (up to 99% ee). nih.gov The use of organocatalysis in the synthesis of the related alkaloid (−)-arboricine, which shares the this compound-type tetracyclic core, further highlights the utility of this approach. acs.org

Metal-Catalysis: Metal-catalyzed reactions have also been instrumental. A rhodium-catalyzed dearomatization of pyridinium (B92312) salts has been applied to a formal synthesis of this compound, introducing a new strategy for accessing azaheterocyclic scaffolds. Another innovative approach utilized a supramolecular palladium catalyst for the asymmetric reduction of a dihydro-β-carboline derivative. nih.gov This method, which employs a complex of β-cyclodextrin and the imine substrate to mimic an enzyme, yielded (R)-deplancheine with a high enantiomeric excess of 90%. nih.gov

| Catalyst Type | Catalyst | Key Reaction | Product ee | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler | up to 99% | nih.govresearchgate.net |

| Metal-Catalysis | Rhodium Complex | Dearomatization | N/A (Formal) | |

| Metal-Catalysis | Supramolecular Palladium | Asymmetric Reduction | 90% | nih.gov |

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. Numerous formal syntheses of this compound have been reported, often serving to demonstrate the utility of a new synthetic method.

For instance, an intermolecular aza-double Michael reaction was developed to create substituted piperidin-2-ones, which were then converted to a known precursor of (±)-deplancheine. acs.org Another formal synthesis of (±)-deplancheine was completed via the "3-acetylpyridine route," culminating in the formation of the tetracyclic methyl ketone 11. jst.go.jpjst.go.jp An enantioselective formal synthesis of (S)-deplancheine was achieved starting from (S)-tetrahydro-5-oxo-2-furancarboxylic acid, converging on the key intermediate (S)-indolo[2,3-a]quinolizine. acs.orgfigshare.comresearchgate.netnih.gov The development of an organocatalytic asymmetric Pictet-Spengler reaction also led to a highly efficient formal synthesis of this compound. nih.gov These approaches underscore the strategic importance of well-established intermediates in the synthetic planning for complex molecules. rsc.orgfu-berlin.dedntb.gov.ua

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways by which natural products are formed in nature. These strategies can offer elegant and efficient routes to complex molecules. The biosynthesis of indoloquinolizidine alkaloids like this compound is believed to originate from tryptophan. thieme-connect.com

One strategy that aligns with biomimetic principles is the use of a formal aza-[3 + 3] cycloaddition. rsc.org This approach mimics a potential biological cyclization strategy to construct the quinolizidine ring system, a core feature of many indole (B1671886) alkaloids. rsc.orgdntb.gov.ua While direct biomimetic syntheses of this compound are less commonly cited than for more complex alkaloids, the principles of biomimicry, such as the Pictet-Spengler reaction which mirrors enzymatic processes, are foundational to many of the synthetic routes developed. thieme-connect.com

Chiral Pool-Derived Approaches

Formal Synthesis Pathways

Key Ring-Forming Reactions and Methodological Advances

The construction of the complex, multi-ring system of this compound relies on a variety of powerful and elegant chemical reactions. These methods have not only enabled the synthesis of the natural product itself but have also spurred the development of new synthetic methodologies with broader applications in organic chemistry.

Pictet-Spengler Cyclizations and Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast number of indole alkaloids, including this compound. organicreactions.orgnih.gov This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline ring system, which constitutes a core part of the this compound scaffold. nih.gov

Over the years, numerous variants of the Pictet-Spengler reaction have been developed to enhance its efficiency and stereoselectivity. Asymmetric versions of the reaction, employing chiral catalysts or auxiliaries, have been instrumental in achieving enantioselective syntheses of this compound and its congeners. organicreactions.orgresearchgate.net For instance, diastereoselective Pictet-Spengler cyclizations have been reported as key steps in the total synthesis of related alkaloids. researchgate.net

A notable advancement is the iridium(I)-catalyzed interrupted reductive Pictet–Spengler reaction. This method allows for the synthesis of complex aza-spirocyclic indoline (B122111) structures from readily available indole-linked amides and lactams. The reaction proceeds through a diastereoselective 5-endo-trig spirocyclization of the tethered indole moiety onto an iminium ion intermediate, which is then reduced in situ. This strategy has been successfully applied to the total synthesis of this compound. acs.org

Palladium-Mediated Annulations (e.g., Sonagashira, Larock Indole Synthesis, Heck Reaction)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the construction of this compound's framework is a testament to their power and versatility.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been a key reaction in several synthetic routes to this compound. acs.orgscirp.orgwikipedia.orgorganic-chemistry.org This reaction is often used to couple a suitably functionalized pyridine (B92270) derivative with an indole-containing fragment, setting the stage for subsequent cyclization reactions. nih.gov The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

Following a Sonogashira coupling, the Larock indole synthesis has been employed to construct the indole ring system itself in a convergent manner. nih.govacs.orgub.edu This palladium-catalyzed annulation of an internal alkyne with an o-haloaniline provides a powerful method for preparing 2,3-disubstituted indoles, which are key intermediates in the synthesis of β-carboline-containing alkaloids like this compound. nih.govacs.org The combination of Sonogashira and Larock reactions offers a general and flexible strategy for accessing a variety of complex alkaloid structures. nih.govacs.org

The Heck reaction , another palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene, has also been utilized in the synthesis of this compound. researchgate.netrug.nlwikipedia.orgorganic-chemistry.org Intramolecular Heck reactions are particularly useful for constructing cyclic systems and have been applied to form key rings within the this compound framework. researchgate.net

Aza-Annulation Reactions

Aza-annulation reactions, which involve the formation of a nitrogen-containing ring, have emerged as a powerful strategy for the synthesis of alkaloids like this compound. nih.govnih.govacs.orgnih.gov One notable approach is the intermolecular aza-[3+3] annulation, which involves the condensation of a vinyl iminium ion with a vinylogous amide or urethane, followed by a 6π-electron electrocyclic ring-closure to form a 1,2-dihydropyridine ring. nih.gov This methodology has been successfully applied to the total synthesis of both enantiomers of this compound. nih.govnih.gov

In a specific enantioselective synthesis of (S)-(-)- and (R)-(+)-Deplancheine, a vinylogous amide was subjected to an aza-[3+3] annulation using chiral amine salts. This key step established the stereochemistry of the final product. nih.gov These aza-annulation strategies provide a unique and efficient pathway to the indoloquinolizidine core of this compound. nih.govnih.gov

Claisen Orthoester Rearrangements

The Claisen orthoester rearrangement is a powerful carbon-carbon bond-forming reaction that has been directly applied to the synthesis of this compound derivatives. researchgate.netsemanticscholar.org This nih.govnih.gov-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, to create a new carbon-carbon bond with high stereoselectivity. libretexts.orgwikipedia.org

In the context of this compound synthesis, researchers have utilized allylic alcohols derived from the this compound skeleton and reacted them with an orthoester of malonic acid. semanticscholar.org This approach directly installs a malonyl group at the C-15 position, providing versatile intermediates for the synthesis of Corynanthé alkaloids. researchgate.netsemanticscholar.org This represents a novel application of the Claisen orthoester rearrangement, as the use of malonic acid orthoesters in this reaction was not previously established. semanticscholar.org

Radical Cyclization Strategies

Radical cyclization reactions offer a powerful and mild method for the construction of cyclic systems and have found application in the synthesis of this compound. researchgate.netwikipedia.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond, forming a new ring. wikipedia.org

While specific details on the application of radical cyclization in this compound synthesis are part of broader synthetic strategies, the approach highlights the diverse toolkit available to synthetic chemists. The ability to form key carbon-carbon bonds under neutral conditions makes radical cyclizations an attractive option for complex molecule synthesis. researchgate.net

N-Acyliminium Ion Cyclizations

N-Acyliminium ion cyclizations are a well-established and powerful tool for the construction of nitrogen-containing heterocyclic compounds, including the core structure of this compound. acs.org These reactions involve the intramolecular trapping of a highly reactive N-acyliminium ion by a nucleophile, such as an alkene or an aromatic ring.

In the synthesis of this compound and related alkaloids, N-acyliminium ions are often generated from cyclic imides or amides. researchgate.netacs.org For example, Lewis acid-mediated activation of N-indolylethylimides can generate a fused cyclic N-acyliminium ion, which upon reduction, yields the fused tetrahydro-β-carboline scaffold present in this compound. researchgate.net This methodology has been crucial in several formal and total syntheses of the natural product. researchgate.netnih.govacs.org Gold-catalyzed hydroamination followed by N-acyliminium ion cyclization of acyclic ynamides has also been explored as a route to related izidine structures. u-toyama.ac.jp

Rh-Catalyzed Dearomatization Approaches

A notable strategy in the synthesis of this compound and its analogs involves the rhodium-catalyzed dearomatization of pyridine derivatives. researchgate.netmdpi.commdpi.com This approach offers an efficient pathway to construct the core heterocyclic scaffold.

One such method utilizes nicotinic acid-ester-derived pyridinium salts, which undergo dearomatization in the presence of aryl boronic acids. mdpi.com The reaction is catalyzed by a rhodium complex, specifically [Rh(COD)₂]BF₄, in conjunction with the chiral ligand (R)-BINAP. mdpi.com This process yields dihydropyridines with a fully substituted stereocenter at the C6-position. mdpi.com These intermediates are valuable as they contain two double bonds with distinct reactivities, paving the way for further functionalization. mdpi.com

The resulting enantioenriched dihydropyridines can be subsequently reduced using various reagents like Pd/C, sodium cyanoborohydride, or LiAlH₄ to afford tetrahydropyridines and piperidines. mdpi.com This catalytic system has demonstrated its utility in gram-scale synthesis, maintaining both high yield and enantioselectivity. mdpi.com The You group has also contributed significantly to the field of catalytic asymmetric dearomatization (CADA), developing various transition-metal-catalyzed methods. sioc.ac.cn

Table 1: Key Features of Rh-Catalyzed Dearomatization for this compound Synthesis

| Feature | Description |

|---|---|

| Catalyst System | [Rh(COD)₂]BF₄ / (R)-BINAP mdpi.com |

| Substrate | Nicotinic acid-ester-derived pyridinium salts mdpi.com |

| Nucleophile | Aryl boronic acids mdpi.com |

| Key Intermediate | Dihydropyridines with a C6-stereocenter mdpi.com |

| Significance | Provides enantioenriched piperidine (B6355638) scaffolds mdpi.com |

Stereocontrol Elements in this compound Synthesis

The control of stereochemistry is a critical aspect of this compound synthesis, with both diastereoselective and enantioselective approaches being extensively explored. ub.edu

Diastereoselective Approaches

Diastereoselective strategies often rely on the inherent stereochemical biases of cyclic intermediates or the influence of existing stereocenters to guide the formation of new ones. A common approach involves the Pictet-Spengler reaction, a key cyclization step in many indole alkaloid syntheses. rsc.org For instance, the reaction of methylmagnesium iodide with an imide carbonyl, followed by a trifluoroacetic acid-induced diastereoselective Pictet-Spengler cyclization, can exclusively yield the syn-product. acs.org

Another example is the stereoselective reduction of a carbon-carbon double bond or a diastereoselective Grignard addition to an α,β-unsaturated γ-lactam, which has been utilized in the synthesis of this compound-related structures like (±)-epi-subincanadine C. acs.org Furthermore, a highly stereoselective double bond shift induced by an iron tricarbonyl complex has been reported as a key step in a synthesis of (±)-deplancheine. rsc.org The vinylogous Mannich reaction has also been employed to achieve high diastereoselectivity in the synthesis of intermediates for indole alkaloids. capes.gov.br

Enantioselective Approaches

Enantioselective syntheses of this compound aim to produce a single enantiomer of the natural product. rsc.org Several strategies have been developed to achieve this, often employing chiral catalysts or auxiliaries.

One prominent method is the enantioselective intramolecular formal aza-[3+3] cycloaddition, which has been used to construct the quinolizidine CD-ring of both R-(+)- and S-(−)-deplancheine. rsc.orgrsc.org This strategy introduces a novel approach to the synthesis of indoloquinolizidine alkaloids. rsc.org

Another powerful technique is the asymmetric Pictet-Spengler reaction. For example, the use of an (R)-SPINOL-TRIP-CPA-catalyzed asymmetric Pictet-Spengler reaction of an indolyl dihydropyridine derivative has been shown to produce the desired this compound precursor with good enantiomeric excess. mdpi.com Similarly, a chiral phosphoric acid-catalyzed Pictet-Spengler cyclization of N-tryptylpyridinium salts has been applied to the total synthesis of (+)-deplancheine. mdpi.com

The use of chiral starting materials, or the "chiral pool," is another common strategy. ub.edu For instance, a formal synthesis of (S)-deplancheine was accomplished starting from Boc-protected tryptamine and (S)-tetrahydro-5-oxo-2-furancarboxylic acid, proceeding through a common (S)-indolo[2,3-a]quinolizine intermediate. researchgate.netacs.orgfigshare.comacs.orgnih.gov This synthesis involved key steps such as the creation of enantiomerically pure (S)-acetoxyglutarimide and a stereoselective reductive intramolecular cyclization. researchgate.netacs.orgfigshare.comacs.orgnih.gov

Table 2: Comparison of Enantioselective Strategies in this compound Synthesis

| Strategy | Key Transformation | Catalyst/Reagent |

|---|---|---|

| Aza-[3+3] Cycloaddition | Intramolecular cycloaddition of a vinylogous amide rsc.orgrsc.org | Chiral auxiliary rsc.org |

| Asymmetric Pictet-Spengler | Cyclization of indolyl dihydropyridine mdpi.com | (R)-SPINOL-TRIP-CPA mdpi.com |

| Chiral Pool Synthesis | Utilization of (S)-tetrahydro-5-oxo-2-furancarboxylic acid researchgate.netacs.orgfigshare.comacs.orgnih.gov | N/A |

| Asymmetric Pictet-Spengler | Cyclization of N-tryptylpyridinium salt mdpi.com | Chiral phosphoric acid mdpi.com |

Synthesis of Advanced Intermediates and Precursors

The synthesis of this compound often proceeds through the construction of key advanced intermediates that contain the core tetracyclic structure. The indolo[2,3-a]quinolizidine skeleton is a common precursor to this compound and many other related alkaloids. rsc.org

One approach to this core involves a Pd-catalyzed asymmetric allylic alkylation of an N-alkyl-α,β-unsaturated lactam. mdpi.com This is followed by further transformations, including an amidation reaction using Mukaiyama's reagent and a subsequent FeCl₃-mediated ketal cleavage and cyclization to form an α,β-unsaturated lactam intermediate. mdpi.com

Another strategy involves the use of tryptophanol-derived lactams, which are readily accessible through a cyclocondensation process. ub.edu These lactams serve as versatile intermediates for the synthesis of both enantiomers of this compound. ub.edu The synthesis of (S)-indolo[2,3-a]quinolizine as a common intermediate has proven effective for the formal synthesis of (S)-deplancheine and the total synthesis of other alkaloids like desbromoarborescidines A-C. researchgate.netacs.orgfigshare.comacs.orgnih.gov This intermediate is prepared through a sequence involving stereoselective reductive intramolecular cyclization and selective deoxygenation. researchgate.netacs.orgfigshare.comacs.orgnih.gov

The synthesis of tetrahydro-β-carboline (THBC) derivatives is also crucial, as they are key building blocks for the this compound framework. sci-hub.se Various methods, including the Bischler-Napieralski cyclization followed by reduction, are employed to prepare these precursors. sci-hub.se

Table 3: Key Advanced Intermediates in this compound Synthesis

| Intermediate | Synthetic Route |

|---|---|

| (S)-Indolo[2,3-a]quinolizine | From (S)-tetrahydro-5-oxo-2-furancarboxylic acid via stereoselective cyclization researchgate.netacs.orgfigshare.comacs.orgnih.gov |

| Tryptophanol-derived lactams | Cyclocondensation of (S)-tryptophanol ub.edu |

| α,β-Unsaturated lactam | Pd-catalyzed allylic alkylation followed by cyclization mdpi.com |

| Tetrahydro-β-carboline (THBC) | Bischler-Napieralski cyclization and reduction sci-hub.se |

Rational Design and Preparation of Deplancheine Analogues for Mechanistic Probes

Strategic Derivatization for Structure-Function Elucidation

Strategic derivatization is fundamental to understanding the relationship between a molecule's structure and its biological activity. wikipedia.org For Deplancheine, this involves introducing chemical modifications at specific positions to probe their importance for molecular recognition and function. The analysis of how these changes affect activity helps to delineate the pharmacophore—the essential ensemble of steric and electronic features required for biological effect. gardp.orgnih.gov

Potential Derivatization Sites on this compound for SAR Studies:

Indole (B1671886) Ring (Positions 9, 10, 11, 12): The indole nitrogen (N-1) and the aromatic ring are common targets for modification. Substitution with electron-donating or electron-withdrawing groups can probe the importance of the indole ring's electronic properties. For instance, introducing substituents at the C-10 or C-11 positions could modulate binding affinity or selectivity for a target protein.

Quinolizidine (B1214090) Core: Altering the stereochemistry at the chiral centers (C-3, C-12b) or modifying the ring conformation can provide crucial insights into the spatial requirements of the binding pocket.

Ethylidene Side Chain (C-15): The geometry and nature of the C-15 ethylidene group are likely critical for activity. Saturation of the double bond to an ethyl group, or its replacement with other functionalities, would test the role of this unsaturated moiety in target engagement.

The following table outlines potential derivatization strategies and their rationale for elucidating the structure-function relationships of this compound.

| Modification Site | Derivative Type | Rationale for SAR Elucidation |

| Indole Ring (C-10) | Methoxy (B1213986) (-OCH₃) or Hydroxy (-OH) substitution | To probe the effect of electron-donating groups and potential hydrogen bond interactions at this position. |

| Indole Ring (C-10, C-11) | Halogen (e.g., -F, -Cl, -Br) substitution | To investigate the influence of size, electronegativity, and lipophilicity on activity and to potentially block metabolic pathways. |

| Indole Nitrogen (N-1) | Alkylation (e.g., -CH₃) or Acylation | To determine the importance of the indole N-H as a hydrogen bond donor. |

| Ethylidene Group (C-15) | Reduction to ethyl group | To assess the role of the double bond's planarity and π-system in molecular interactions. |

| Quinolizidine Core | Epimerization at C-3 or C-12b | To understand the required three-dimensional arrangement of the scaffold for optimal target binding. |

These targeted modifications, a standard practice in medicinal chemistry, enable a systematic dissection of the molecular determinants of this compound's biological activity, even when its specific targets are not fully known. wikipedia.orggardp.org

Synthetic Methodologies for Analogue Libraries

The creation of analogue libraries is essential for comprehensive SAR studies and for discovering compounds with improved properties. researchgate.net Effective synthetic methodologies allow for the divergent and efficient production of numerous this compound derivatives from common intermediates. Many approaches leverage established total synthesis routes, adapting key steps to introduce chemical diversity. acs.orgncl-india.org

Several powerful chemical reactions form the basis for synthesizing the indolo[2,3-a]quinolizidine skeleton of this compound and its analogues:

Pictet-Spengler Reaction: This is a cornerstone reaction for building the tetrahydro-β-carboline unit of the scaffold. sci-hub.se By using variously substituted tryptamines, a wide range of analogues with modifications on the indole ring can be generated.

Intramolecular Cyclizations: N-acyliminium ion-mediated cyclizations are frequently used to form the quinolizidine ring system. grafiati.com The precursors for these reactions can be readily modified to introduce diversity into the newly formed rings.

Palladium-Catalyzed Reactions: Modern cross-coupling and cyclization reactions catalyzed by palladium offer versatile methods for constructing the core structure and for late-stage functionalization, allowing for the synthesis of complex derivatives. researchgate.net

Ugi and other Multi-Component Reactions (MCRs): MCRs provide a rapid way to build molecular complexity and generate diverse scaffolds from simple starting materials, which can then be converted to this compound-like structures. sci-hub.se

A divergent synthetic strategy is often the most efficient approach for library synthesis. In this method, a common intermediate, possessing key structural features of this compound, is synthesized on a larger scale. This intermediate is then subjected to a variety of parallel reactions to generate a library of related, but distinct, final products. For example, a key tetrahydro-β-carboline intermediate can be coupled with different side-chain precursors to generate a library of C-3 substituted analogues. acs.org

| Synthetic Method | Application in Analogue Synthesis | Example Reaction |

| Pictet-Spengler Reaction | Introduction of diversity in the indole portion of the molecule. | Reaction of 5-methoxy-tryptamine with a suitable aldehyde to form a C-10 methoxy analogue precursor. |

| Dieckmann Condensation | Formation of the quinolizidine ring system. | Intramolecular cyclization of a diester precursor to form the β-ketoester of the C-ring. |

| Asymmetric Reduction | Control of stereochemistry at key chiral centers. | Enantioselective reduction of a dihydro-β-carboline intermediate to establish the stereochemistry at C-12b. acs.orgbvsalud.org |

| Late-Stage Functionalization | Modification of the final scaffold to introduce new functional groups. | C-H activation/borylation of the indole ring followed by Suzuki coupling to introduce aryl or other groups. |

These methodologies provide the chemical tools necessary to systematically explore the chemical space around the this compound scaffold, facilitating the discovery of potent and selective mechanistic probes.

Impact of Structural Modifications on Molecular Interaction Profiles

Structural modifications directly influence a molecule's interaction profile, affecting how it binds to biological macromolecules. Changes in size, shape, and electronic distribution alter the non-covalent forces—such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition.

Within the indoloquinolizidine class of alkaloids, specific structural changes have been shown to have predictable impacts on biological activity. For example, in a study of related indoloquinolizidine-peptide hybrids, coupling the alkaloid scaffold to tripeptides was shown to enhance affinity for dopamine (B1211576) receptors, demonstrating that adding larger substituents can forge new, favorable interactions with a target. ub.edu

The potential impacts of modifying the this compound structure can be hypothesized based on fundamental principles of medicinal chemistry:

Indole N-H Group: The hydrogen atom on the indole nitrogen is a potential hydrogen bond donor. Its removal through alkylation would abolish this interaction, which could significantly decrease binding affinity if the N-H is engaged in a critical hydrogen bond with the target.

Aromatic System: The indole ring can participate in π-π stacking or hydrophobic interactions. Increasing the size of the aromatic system (e.g., by synthesizing a benz-annulated analogue) could enhance these interactions, while introducing polar substituents would alter the nature of the interaction from purely hydrophobic to one involving polar contacts.

Ethylidene Side Chain: The geometry of the ethylidene group creates a specific steric footprint. Altering this group, for instance by reduction to a more flexible ethyl group, would change the shape of the molecule and could either improve or disrupt the fit within a binding site.

Stereochemistry: The rigid, three-dimensional structure of this compound is defined by its chiral centers. Inverting a stereocenter (epimerization) would reposition key functional groups, which could lead to a complete loss of activity by disrupting the precise geometric arrangement required for binding.

The following table summarizes the predicted effects of specific structural modifications on this compound's molecular interaction profile.

| Structural Modification | Predicted Impact on Interaction Profile | Rationale |

| Addition of a hydroxyl group to the indole ring | Introduction of a hydrogen bond donor/acceptor site. | A hydroxyl group can form new, strong directional interactions with polar residues (e.g., Asp, Ser, His) in a protein binding site, potentially increasing affinity. |

| Reduction of the ethylidene double bond | Increased conformational flexibility; loss of a rigid planar element. | This would allow the side chain to adopt different conformations, which might enable a better fit in a flexible binding pocket but could also lead to an entropic penalty upon binding. |

| Introduction of a bulky group (e.g., tert-butyl) on the indole ring | Potential for steric hindrance; increased hydrophobic interactions. | A bulky group could clash with the surface of the target protein, preventing binding. Alternatively, it could fit into a large hydrophobic pocket, increasing affinity. |

| Inversion of stereocenter at C-3 | Alteration of the 3D spatial arrangement of the quinolizidine ring. | This would change the orientation of the ethylidene side chain relative to the rest of the molecule, likely disrupting the established binding mode. |

By synthesizing these analogues and evaluating their biological activity, researchers can confirm these hypotheses and build a detailed map of the molecular interactions that underpin the function of this compound. This knowledge is crucial for the development of highly selective chemical probes to study biological pathways or for the optimization of a new class of therapeutic agents. ub.edu

Mechanistic Investigations of Deplancheine S Molecular and Cellular Interactions

Molecular Target Identification and Binding Affinities

The initial step in understanding a compound's mechanism of action is identifying its molecular targets and quantifying its binding affinity. nih.gov This process often involves screening the compound against a panel of known biological receptors and enzymes.

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors, Adrenergic Receptors, NMDA Receptors, Opioid Receptors)

While the broader class of indoloquinolizidine alkaloids has been reported to show affinity for various receptors, specific binding data for deplancheine is limited. The tetracyclic indolo[2,3-a]quinolizidine motif is associated with a range of biological effects, including affinity for opioid receptors and potential activity as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net For instance, some alkaloids within this family exhibit interactions with cellular receptors, a characteristic driven by the indole (B1671886) structure. researchgate.net However, some research has noted that this compound itself lacks appreciable bioactivity, which may explain the scarcity of comprehensive receptor binding studies. researchgate.net Ongoing research continues to explore the pharmacological properties of this compound. lookchem.com

Table 1: Summary of Receptor Binding Profile for this compound This table is based on a review of available scientific literature. The absence of specific binding values indicates that such data was not found during the literature review.

| Receptor Family | Specific Receptor | Binding Affinity (Kᵢ) or Potency (IC₅₀) for this compound | Context from Related Indoloquinolizidine Alkaloids |

| Opioid Receptors | µ, δ, κ | No specific data available. | The indoloquinolizidine class is reported to have an affinity for opioid receptors. researchgate.net |

| NMDA Receptors | - | No specific data available. | A synthetic indoloquinolizidine derivative has been identified as a potential NMDA receptor antagonist. researchgate.net |

| Serotonin Receptors | - | No specific data available. | Not a primary reported target for this specific alkaloid class, though other indole alkaloids interact with serotonin receptors. |

| Adrenergic Receptors | - | No specific data available. | Not a primary reported target for this specific alkaloid class. |

Enzyme Inhibition or Activation Profiling

Enzyme inhibition or activation is a common mechanism of action for natural products. Profiling a compound against a panel of enzymes can reveal potential therapeutic targets or off-target effects. For this compound specifically, there is a lack of published data detailing its inhibitory or activatory effects on specific enzymes.

However, other indole alkaloids are well-known enzyme modulators. For example, compounds like staurosporine (B1682477) are potent protein kinase inhibitors, and other alkaloids have been investigated as acetylcholinesterase inhibitors. ub.edunih.gov The evaluation of this compound's activity against various enzyme classes, such as kinases, proteases, or hydrolases, would be a necessary step to fully characterize its mechanistic profile. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the interaction of small molecules with entire enzyme families in native biological systems, which could be applied to this compound. cytivalifesciences.com

Cellular Pathway Modulation

Beyond direct molecular binding, understanding how a compound affects broader cellular pathways provides insight into its physiological effects. This includes its influence on ion channels and complex signal transduction cascades.

Calcium Channel Modulation Studies

Voltage-gated calcium channels are critical for regulating intracellular calcium concentration, which in turn controls numerous cellular processes like neurotransmission and muscle contraction. nih.gov There is evidence that the indoloquinolizidine alkaloid class can modulate ion channel activity. researchgate.net For example, a synthetic derivative of this class demonstrated the ability to block L-type calcium channels. ub.edu Furthermore, other monoterpene indole alkaloids have been identified as inhibitors of T-type calcium channels. researchgate.net

While direct experimental data on this compound's effect on calcium channels has not been found in the reviewed literature, its structural similarity to known calcium channel-modulating alkaloids suggests this as a plausible area for future investigation.

Signal Transduction Cascade Impact

Signal transduction pathways are the mechanisms by which cells convert external signals into specific responses. wikipedia.org These cascades often involve second messengers like cyclic AMP (cAMP) and calcium ions, and a series of protein kinases that phosphorylate downstream targets. ebsco.comnih.gov

Given that related indoloquinolizidine alkaloids interact with G-protein coupled receptors (GPCRs) such as opioid receptors, it is plausible that this compound could influence GPCR-mediated signaling. researchgate.net Activation of these receptors typically initiates a cascade involving G-proteins, which can modulate the activity of enzymes like adenylyl cyclase (affecting cAMP levels) and directly gate ion channels. wikipedia.org

Furthermore, if this compound were found to modulate calcium channels, it would directly impact calcium-dependent signaling pathways. nih.gov An influx of calcium can activate a host of enzymes, such as calmodulin and protein kinase C, leading to widespread changes in cellular function, including gene expression and metabolism. wikipedia.org Without specific molecular target data for this compound, its precise impact on signal transduction remains speculative but can be inferred from the activities of its structural relatives.

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. youtube.com By synthesizing and testing a series of related analogs, researchers can identify the key structural features (pharmacophores) responsible for a compound's potency and selectivity. nih.gov

The development of multiple total syntheses for this compound and its enantiomers has provided the essential foundation for conducting SAR studies. researchgate.netub.edu The creation of derivatives allows for the systematic modification of different parts of the this compound scaffold. For example, substitutions could be made on the indole ring or the quinolizidine (B1214090) system to probe their importance for biological activity. The goal of such studies would be to deconstruct the molecule's mechanism by correlating specific structural changes with gains or losses in function at a particular receptor or enzyme. While the synthesis of this compound analogs for the exploration of SAR has been a stated goal in the literature, comprehensive SAR data detailing these explorations are not yet widely published. uvic.caresearchgate.net

Table 2: Conceptual Framework for Potential this compound SAR Studies This table presents a hypothetical outline for investigating the structure-activity relationships of this compound and is not based on published experimental results.

| Structural Region of this compound | Potential Modification | Rationale for Investigation |

| Indole Ring | Substitution at the 5, 6, or 7-positions (e.g., with halogens, methoxy (B1213986) groups). | To determine the electronic and steric requirements for receptor binding or enzyme inhibition. |

| Indole Nitrogen (N-1) | Alkylation or acylation. | To assess the role of the indole N-H group as a hydrogen bond donor. |

| Quinolizidine System | Altering ring stereochemistry or conformation. | To evaluate the importance of the three-dimensional shape for fitting into a target's binding pocket. |

| Ethylidene Side Chain | Modification of the double bond (e.g., reduction, isomerization) or changing the alkyl group. | To probe the contribution of this side chain to the overall activity and selectivity profile. |

Advanced Analytical Approaches in Deplancheine Research

Reaction Monitoring Techniques in Synthesis

The synthesis of complex molecules like Deplancheine requires careful monitoring to optimize reaction conditions and maximize yields. beilstein-journals.org In-line and real-time monitoring tools are invaluable for providing immediate feedback on the state of a reaction. beilstein-journals.orgcam.ac.uk

In Situ NMR Spectroscopy for Kinetic Analysis

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for observing the progress of a chemical reaction in real-time directly within the reaction vessel. magritek.com This method allows for the quantitative measurement of reactant consumption and product formation, providing detailed kinetic data. magritek.comrsc.org By tracking the changes in the NMR signals of specific protons or carbon atoms over time, researchers can determine reaction rates and identify transient intermediates that might not be observable by other methods. rsc.orgnih.gov For instance, the disappearance of vinylic proton resonances can be followed to calculate monomer conversion as a function of time. nih.gov This level of insight is essential for understanding the reaction mechanism and optimizing conditions such as temperature, pressure, and catalyst loading. cam.ac.ukrptu.de

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of a synthesized compound is paramount. Impurity profiling involves the identification and quantification of all unwanted chemical substances present in the final product. mt.comresearchgate.net These impurities can arise from starting materials, side reactions, or degradation products. researchgate.neteuropa.eu Regulatory bodies often require a detailed impurity profile as it provides a fingerprint of the manufacturing process and is crucial for the safety and efficacy of a substance. researchgate.neteuropa.eu

Methodologies for purity assessment often involve a combination of chromatographic and spectroscopic techniques. Automated sampling systems can be employed to collect representative samples from a reaction at various time points, which are then analyzed to build a comprehensive impurity profile. mt.com This data allows chemists to adjust reaction conditions to minimize the formation of specific impurities. mt.com

Chromatographic and Mass Spectrometric Methods for Quantitative Analysis in Research Settings

Quantitative analysis is essential for determining the precise amount of this compound in a sample. longdom.org Chromatography and mass spectrometry are the cornerstones of quantitative analysis in this field. teledynelabs.comlcms.cz

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate this compound from a mixture. longdom.orgdrawellanalytical.com The amount of the compound is then determined by comparing the area or height of its chromatographic peak to that of known standards. For accurate quantification, a calibration curve is typically generated using a series of standard solutions of known concentrations. longdom.orgdrawellanalytical.com

Mass Spectrometric Methods: Mass spectrometry (MS) identifies compounds based on their mass-to-charge ratio. nih.gov When coupled with chromatography (e.g., LC-MS or GC-MS), it becomes a highly sensitive and selective tool for both qualitative identification and quantitative analysis. longdom.org Quantitative MS can be performed using various approaches, including selected ion monitoring (SIM) or by constructing a calibration curve based on the intensity of the molecular ion or a specific fragment ion. nih.govresearchgate.net

Below is a table summarizing common quantitative analysis techniques:

| Technique | Principle | Key for Quantification |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Peak area or height compared against a calibration curve. |

| GC | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. academicjournals.org | Peak area or height, often using an internal standard for improved precision. academicjournals.org |

| LC-MS | Combines the separation power of LC with the detection sensitivity and specificity of MS. longdom.org | Ion intensity of the target analyte compared to a standard, often an isotopically labeled internal standard. researchgate.net |

Application of Advanced Characterization Techniques in Synthetic Confirmation

Confirming the successful synthesis of this compound requires a combination of advanced characterization techniques to elucidate its precise three-dimensional structure. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. jocpr.com Two-dimensional NMR techniques, such as COSY and HMQC, are often employed to definitively assign all proton and carbon signals. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.gov

X-ray Crystallography: When a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis provides unambiguous proof of its three-dimensional structure. researchgate.net This technique offers the most definitive structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C-H, C=C, and C-N bonds, which is consistent with the structure of this compound. jocpr.com

The collective data from these advanced analytical methods provides the necessary evidence to unequivocally confirm the synthesis and structure of this compound. researchgate.netjocpr.com

Emerging Perspectives and Unaddressed Challenges in Deplancheine Chemical Research

Innovations in Sustainable Synthetic Methodologies

The synthesis of deplancheine and its analogs has been a subject of considerable interest, driven by the quest for more efficient and environmentally benign methods. Traditional multi-step synthetic protocols are often hampered by the need for specialized starting materials and the generation of hazardous waste. researchgate.net Consequently, the development of sustainable synthetic approaches is a key focus in current research.

Innovations in this area include the development of novel catalytic systems and one-pot reactions that minimize waste and improve atom economy. For instance, a cyanide-catalyzed intramolecular imino-Stetter reaction has been developed to construct the indoloquinolizine core of this compound. researchgate.net Another sustainable approach involves a Brønsted-acid catalyzed condensation-Michael reaction-Pictet-Spengler cascade, which offers a highly diastereoselective route to the this compound skeleton. colab.ws

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products like this compound. ispe.orgijpsjournal.com This includes the use of renewable feedstocks, environmentally friendly solvents, and biocatalysts. ispe.orgresearchgate.net For example, electro-organic synthesis is emerging as a sustainable technique that uses electricity as a "reagent," thereby reducing the need for chemical oxidants or reductants. rsc.org Furthermore, the use of continuous flow synthesis can lead to safer and more efficient processes with reduced waste generation. ispe.org The development of these green methodologies is crucial for the large-scale and environmentally responsible production of this compound and related alkaloids.

Recent advancements have also focused on domino reactions, which allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. researchgate.net Organocatalysis, in particular, has shown promise in the enantioselective synthesis of the building blocks for this compound. researchgate.net These innovative strategies represent a significant step towards more sustainable and practical syntheses of this important natural product.

Exploration of Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthesis of this compound, a Corynanthe-type indole (B1671886) alkaloid, is believed to follow a pathway common to other alkaloids in this family, likely originating from tryptamine (B22526) and secologanin (B1681713). However, the specific intermediates and enzymes involved in the later, more specialized steps of this compound formation remain largely uncharacterized. The elucidation of its biosynthesis is of interest as it could provide clues for biomimetic synthetic strategies. ird.fr

Identifying the complete biosynthetic pathway presents a significant challenge. It requires a combination of isotopic labeling studies, isolation and characterization of minor alkaloids from the source organism (Alstonia deplanchei), and the identification and functional characterization of the enzymes responsible for each transformation. The discovery of novel enzymes from the this compound pathway could provide valuable biocatalysts for synthetic chemistry. ispe.orgnih.gov

One approach to uncovering these biosynthetic pathways is through genomic and transcriptomic analysis of Alstonia deplanchei. By identifying genes that are co-expressed with known indole alkaloid biosynthetic genes, researchers can pinpoint candidate enzymes for further investigation. Subsequent in vitro and in vivo functional characterization of these enzymes can then confirm their role in the this compound pathway. The exploration of these undiscovered biosynthetic components is a key frontier in understanding the natural production of this alkaloid.

Computational Chemistry and Molecular Modeling in this compound Research (e.g., DFT Calculations, Mechanistic Predictions)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the intricacies of this compound's structure, reactivity, and synthesis. fiveable.mewikipedia.org DFT calculations allow for the prediction of molecular structures, reaction energies, and transition states, providing valuable insights that can guide synthetic efforts and explain mechanistic pathways. nih.govamherst.edu

In the context of this compound synthesis, DFT calculations have been employed to elucidate the mechanisms of key reactions. For example, mechanistic studies supported by DFT calculations have helped to understand the different pathways involved in gold(I)-catalyzed carboaminations, which are relevant to the synthesis of the indolo[2,3-a]quinolizidine skeleton. researchgate.net These computational models can predict the stereochemical outcome of reactions, aiding in the design of enantioselective syntheses. researchgate.netuvic.ca

Molecular modeling techniques, such as Monte Carlo simulations, can be used to explore the conformational landscape of this compound and its intermediates, which is crucial for understanding its biological activity and receptor interactions. wikipedia.orgopenresearchlibrary.org The integration of computational methods with experimental work accelerates the discovery process by allowing for the in silico screening of potential synthetic routes and the rationalization of observed chemical phenomena. microsoft.com As computational power and theoretical methods continue to advance, the role of molecular modeling in this compound research is expected to grow, enabling more accurate predictions and a deeper understanding of its chemical properties. microsoft.com

Development of Novel Research Tools and Probes Based on the this compound Skeleton

The unique indolo[2,3-a]quinolizidine framework of this compound makes it an attractive scaffold for the development of novel chemical probes and research tools. rageagainstthemanuscript.comauthors.ai These tools can be instrumental in studying biological processes and identifying new therapeutic targets. kuleuven.benih.gov By modifying the this compound structure, researchers can create molecules with tailored properties, such as fluorescent tags for imaging or reactive groups for covalent labeling of proteins.

The design of such probes often involves a "skeleton draft" approach, where the core this compound structure is retained for its inherent biological activity, while peripheral modifications are introduced to add new functionalities. rageagainstthemanuscript.comauthors.ai For example, a fluorescent dye could be attached to a non-critical position on the molecule to create a probe that can be visualized within cells, allowing for the study of its subcellular localization and interactions.

The development of activity-based probes (ABPs) based on the this compound skeleton is another promising avenue. kuleuven.be ABPs are designed to covalently bind to the active site of a specific enzyme or receptor, providing a powerful tool for target identification and validation. kuleuven.be The creation of a library of this compound-based probes with diverse functionalities could significantly advance our understanding of the biological targets of this class of alkaloids and pave the way for the development of new diagnostic and therapeutic agents. probetools.netresearchgate.net

Future Directions in Mechanistic Biological Research

While the synthesis of this compound has been extensively studied, its biological activities and mechanism of action are less well understood. Future research should focus on a deeper exploration of the molecular targets and cellular pathways modulated by this alkaloid. The indolo[2,3-a]quinolizidine scaffold is known to interact with various receptors and enzymes, suggesting that this compound may have a complex pharmacological profile. researchgate.net

A key area for future investigation is the application of systems biology and network biology approaches to unravel the effects of this compound on a global scale. frontiersin.orgarxiv.org This could involve transcriptomic, proteomic, and metabolomic profiling of cells or tissues treated with this compound to identify key molecular changes. Integrating this data with computational models can help to build a comprehensive picture of its mechanism of action. arxiv.org

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for identifying and characterizing Deplancheine in natural extracts?

- Methodological Answer : this compound's identification typically involves a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For isolation, column chromatography with silica gel or Sephadex LH-20 is commonly used, followed by HPLC purification. Structural elucidation requires cross-referencing spectral data with published analogs (e.g., comparing coupling constants in NMR to confirm stereochemistry) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Semi-synthetic routes often start with precursor alkaloids (e.g., yohimbine derivatives). Key steps include regioselective oxidation (e.g., using TEMPO/NaOCl) and reductive amination. Yield optimization involves testing solvent systems (e.g., THF/MeOH ratios), catalytic conditions (e.g., Pd/C for hydrogenation), and temperature gradients. Purity is assessed via TLC and GC-MS, with iterative recrystallization in ethanol/water mixtures .

Q. What in vitro assays are most reliable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Common assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity). Positive controls (e.g., galantamine) and statistical validation (ANOVA, p<0.05) are critical .

Advanced Research Questions

Q. How do structural modifications of this compound affect its pharmacokinetic properties and target selectivity?

- Methodological Answer : Introduce functional groups (e.g., methyl, hydroxyl) at C-3 or C-15 positions via site-directed mutagenesis or chemical derivatization. Assess logP (octanol-water partition) for lipophilicity, plasma protein binding (ultrafiltration LC-MS), and metabolic stability (microsomal incubation). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict target affinity (e.g., serotonin receptors vs. dopamine transporters) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Extract Purity : Validate via qNMR or HPLC-DAD (>95% purity threshold).

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration), incubation time, and positive/negative controls.

- Statistical Power : Use meta-analysis (RevMan software) to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches:

- Transcriptomics : RNA-seq of treated vs. untreated cells (DESeq2 for differential expression).

- Proteomics : SILAC labeling and LC-MS/MS to identify protein interaction partners.

- Metabolomics : NMR-based metabolic profiling to track pathway disruptions (e.g., TCA cycle intermediates). Validate findings with CRISPR knockouts of candidate targets .

Q. What computational models best predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer : Use QSAR models (e.g., SwissADME, admetSAR) for absorption (Caco-2 permeability) and toxicity (AMES test predictions). MD simulations (NAMD) assess membrane penetration, while CYP450 interaction profiles are modeled via docking (Glide). Cross-validate with in vivo rodent studies for bioavailability (AUC calculations) .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., solvent lot numbers, equipment calibration) in supplementary materials .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .

- Theoretical Grounding : Anchor questions in alkaloid biosynthesis pathways or receptor pharmacology to ensure relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.